3-(1-methyl-1H-pyrazol-4-yl)benzoic acid
Description
3-(1-Methyl-1H-pyrazol-4-yl)benzoic acid (CAS 1183147-84-3) is a benzoic acid derivative featuring a pyrazole ring substituted with a methyl group at the 1-position and attached to the benzene ring at the 3-position. This compound is widely utilized in medicinal chemistry and materials science due to its structural versatility. It serves as a key intermediate in synthesizing bioactive molecules, particularly in kinase inhibitors and antimicrobial agents. Commercial availability is supported by multiple suppliers, including MolPort and ZINC, with high purity grades (≥95%) for research applications .
Properties
IUPAC Name |
3-(1-methylpyrazol-4-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-13-7-10(6-12-13)8-3-2-4-9(5-8)11(14)15/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEBTUFPSZKNOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1-methyl-1H-pyrazol-4-yl)benzoic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various studies to provide a comprehensive overview.
Synthesis and Characterization
The synthesis of this compound involves several steps typically starting from commercially available pyrazole derivatives. The compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure and purity.
Anticancer Properties
Research indicates that compounds containing the pyrazole moiety exhibit promising anticancer activities. For instance, derivatives similar to this compound have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and prostate cancer cells.
A study demonstrated that pyrazole derivatives could induce apoptosis in cancer cells by enhancing caspase activity, suggesting their potential as anticancer agents. Specifically, at concentrations around 10 μM, these compounds led to significant morphological changes in treated cells, indicating their efficacy in promoting cell death through apoptotic pathways .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are well-documented. Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies reported that some pyrazole derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) as low as 0.78 μg/mL .
The biological activity of this compound can be attributed to several mechanisms:
- Microtubule Destabilization : Some studies suggest that pyrazole derivatives may act as microtubule-destabilizing agents, which is a common mechanism for anticancer drugs. This destabilization can lead to cell cycle arrest and apoptosis in cancer cells .
- Inhibition of Key Enzymes : Pyrazole compounds may inhibit specific enzymes involved in bacterial cell wall synthesis or other critical metabolic pathways, leading to bacterial cell death.
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives:
- Breast Cancer Study : In a controlled experiment involving MDA-MB-231 cells treated with this compound analogs, researchers observed a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP .
- Antimicrobial Efficacy : A study focused on the antibacterial properties of various pyrazole derivatives found that those with electron-withdrawing groups exhibited enhanced antibacterial activity compared to their electron-donating counterparts .
Data Summary
Scientific Research Applications
Medicinal Chemistry Applications
Antibacterial Properties
Recent studies have highlighted the antibacterial efficacy of pyrazole derivatives, including 3-(1-methyl-1H-pyrazol-4-yl)benzoic acid. Research indicates that several synthesized pyrazole derivatives exhibit potent antibacterial activity against a range of pathogens, with minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL. These compounds have shown effectiveness against both planktonic and biofilm-associated bacterial growth, making them promising candidates for treating infections caused by antibiotic-resistant bacteria .
Mechanism of Action
The mode of action for these compounds has been investigated through various assays, revealing that they act as inhibitors of fatty acid biosynthesis, a crucial pathway for bacterial survival. This was demonstrated through CRISPR interference studies and membrane permeability assays, which confirmed their ability to disrupt bacterial cell integrity and function .
Case Study: Efficacy Against Gram-Negative Bacteria
A specific study focused on the antibacterial effects of pyrazole derivatives against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. The results showed that compounds containing the pyrazole moiety were effective at inhibiting bacterial growth, with some derivatives outperforming traditional antibiotics in terms of potency .
Agricultural Applications
Fungicidal Activity
In addition to its antibacterial properties, this compound has been evaluated for its antifungal activity. A study demonstrated that related compounds exhibited significant antifungal effects against various phytopathogenic fungi, including Phytophthora infestans and Fusarium moniliforme. The compound's structure-activity relationship was analyzed using molecular docking techniques, which suggested that specific functional groups enhance its bioactivity against fungal pathogens .
Case Study: Crop Protection
In agricultural settings, the application of pyrazole derivatives has been explored as potential fungicides. Field trials indicated that these compounds could effectively reduce fungal infections in crops, thereby improving yield and quality. The development of these fungicides is particularly relevant given the increasing resistance observed in fungal populations against conventional treatments .
Data Table: Summary of Applications
| Application Area | Specific Use | Efficacy/Results |
|---|---|---|
| Medicinal Chemistry | Antibacterial agent | MIC as low as 0.5 µg/mL; effective against resistant strains |
| Inhibition of fatty acid biosynthesis | Confirmed through CRISPRi and membrane assays | |
| Agricultural Science | Fungicide | Effective against Phytophthora infestans and others; improves crop yield |
| Crop protection | Field trials show significant reduction in fungal infections |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Positional Isomerism : Substitution of the pyrazole ring at the 2-, 3-, or 4-position on the benzene ring significantly alters steric and electronic properties. For example, 2-(1-methyl-1H-pyrazol-4-yl)benzoic acid exhibits distinct solubility compared to the 3-substituted analogue due to differences in hydrogen bonding .
Research Findings and Trends
- Structural-Activity Relationship (SAR) : Substitution at the pyrazole N1 position with methyl groups enhances metabolic stability compared to unsubstituted analogues .
- High-Throughput Screening : Derivatives like this compound are included in sublibraries (e.g., TocrisScreenPlus) for rapid identification of bioactive hits .
Preparation Methods
Methylation of the Pyrazole Ring
The initial step involves methylating the amino group on the pyrazole ring to introduce the methyl substituent at the N-1 position. This methylation can be achieved through nucleophilic substitution using methylating agents such as methyl iodide (CH₃I) or dimethyl sulfate (DMSO₄). The reaction typically proceeds under basic conditions, often with potassium carbonate (K₂CO₃) as a base, in solvents like acetone or dimethylformamide (DMF).
- Reagents: Methyl iodide or DMSO₄
- Base: Potassium carbonate or sodium hydride
- Solvent: Acetone or DMF
- Temperature: Room temperature to reflux
Pyrazole amino group + methylating agent → N-methylpyrazole
Coupling with Benzoic Acid Derivatives
The methylated pyrazole is then coupled with a benzoic acid derivative to form the target compound. This step often involves the formation of an amide or ester linkage, depending on the specific synthetic route. A common approach is to activate the benzoic acid using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride to generate the corresponding acyl chloride, which then reacts with the methylated pyrazole.
- Reagents: Thionyl chloride or oxalyl chloride
- Solvent: Dichloromethane (DCM)
- Temperature: Reflux for acyl chloride formation
- Followed by: Nucleophilic attack of methylated pyrazole on acyl chloride
Benzoic acid + SOCl₂ → Benzoyl chloride
Benzoyl chloride + N-methylpyrazole → 3-(1-methyl-1H-pyrazol-4-yl)benzoic acid
Purification and Characterization
The crude product is purified via recrystallization or chromatography (e.g., silica gel column chromatography). Characterization involves spectroscopic techniques such as:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and substitution pattern.
- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight.
- Infrared (IR) spectroscopy to identify functional groups.
Data Table of Key Reagents and Conditions
| Step | Reagents | Solvent | Conditions | Purpose |
|---|---|---|---|---|
| Methylation | Methyl iodide or DMSO₄ | Acetone or DMF | Room temp to reflux | N-methylation of pyrazole |
| Activation | Thionyl chloride or oxalyl chloride | DCM | Reflux | Conversion of benzoic acid to acyl chloride |
| Coupling | N-methylpyrazole + benzoyl chloride | - | Room temp | Formation of target compound |
Research Findings and Considerations
- The methylation step is highly regioselective, favoring the amino group on the pyrazole ring, which is crucial for subsequent coupling reactions.
- The use of acyl chlorides derived from benzoic acids enhances the efficiency of the coupling step, providing high yields of the desired product.
- The synthesis is adaptable, allowing modifications on the pyrazole or benzoic acid components to generate derivatives for structure-activity relationship (SAR) studies.
- Safety considerations include handling methylating agents and acyl chlorides, which are corrosive and toxic.
Q & A
Q. What are the optimal synthetic routes for 3-(1-methyl-1H-pyrazol-4-yl)benzoic acid, and how can purity be validated?
Methodological Answer: The synthesis typically involves coupling a pyrazole derivative with a benzoic acid precursor. For example, a Buchwald–Hartwig amination or Suzuki–Miyaura cross-coupling could link the pyrazole ring to the benzoic acid scaffold. Post-synthesis, purity is validated via:
- Melting Point Analysis : The compound’s melting point (reported as 138.5–139.5°C for structurally similar derivatives) serves as a preliminary purity indicator .
- Chromatography : Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) effectively removes unreacted intermediates, as demonstrated in multi-step pyrazole syntheses .
- HPLC-MS : High-resolution mass spectrometry confirms molecular weight and detects trace impurities.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : and NMR identify substituent positions and confirm regiochemistry. For example, pyrazole protons typically resonate at δ 7.5–8.5 ppm, while methyl groups appear as singlets near δ 3.8–4.0 ppm .
- IR Spectroscopy : Carboxylic acid C=O stretches (~1680–1720 cm) and pyrazole ring vibrations (~1500–1600 cm) confirm functional groups .
- X-ray Diffraction : Single-crystal X-ray analysis resolves stereochemical ambiguities and validates hydrogen-bonding patterns in solid-state structures .
Advanced Research Questions
Q. How can computational methods like density functional theory (DFT) aid in understanding the electronic structure of this compound?
Methodological Answer: DFT calculations provide insights into:
- Electron Distribution : Mapping electrostatic potential surfaces reveals nucleophilic/electrophilic sites, guiding derivatization strategies.
- Tautomerism : Pyrazole ring tautomers (e.g., 1H vs. 2H forms) can be evaluated for relative stability using Gibbs free energy comparisons .
- Spectroscopic Predictions : Simulated IR and NMR spectra (e.g., via Gaussian software) validate experimental data and assign ambiguous peaks .
Q. How should researchers address discrepancies between experimental and computational spectroscopic data?
Methodological Answer:
- Parameter Refinement : Adjust DFT functional (e.g., B3LYP vs. M06-2X) or basis sets (e.g., 6-311+G(d,p)) to better match experimental conditions .
- Solvent Effects : Include solvent models (e.g., PCM for polar solvents) in simulations, as dielectric environments shift NMR/IR peaks .
- Dynamic Effects : For flexible substituents (e.g., rotating methyl groups), perform molecular dynamics simulations to account for conformational averaging .
Q. What strategies improve reaction yields in multi-step syntheses involving pyrazole intermediates?
Methodological Answer:
- Protection/Deprotection : Temporarily protect the carboxylic acid group (e.g., as a methyl ester) during pyrazole coupling to prevent side reactions .
- Catalyst Optimization : Use Pd-based catalysts (e.g., Pd(PPh)) with ligand additives (e.g., SPhos) to enhance cross-coupling efficiency .
- Temperature Control : Stepwise heating (e.g., 0°C → 50°C) minimizes decomposition of thermally sensitive intermediates .
Q. How can researchers resolve crystal structure challenges, such as twinning or disorder, in X-ray studies of this compound?
Methodological Answer:
- Data Collection : Use high-resolution synchrotron radiation to improve signal-to-noise ratios for twinned crystals.
- Refinement Tools : Employ SHELXL for twin-law refinement or PLATON’s SQUEEZE algorithm to model solvent disorder .
- Validation Metrics : Cross-check R-factors, Flack parameters, and electron density maps to ensure structural accuracy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
